Tos-Pro-OH

Description

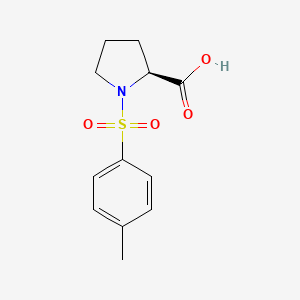

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPHGPCHVUSFFA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51077-01-1 | |

| Record name | (2S)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-(-)-N-(p-Toluenesulfonyl)-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-(-)-N-(p-Toluenesulfonyl)-proline, a crucial chiral building block in organic synthesis and pharmaceutical development. This document details the core synthesis pathway, experimental protocols, and characterization data, presented in a clear and structured format to aid researchers in their work.

Introduction

(S)-(-)-N-(p-Toluenesulfonyl)-proline, also known as N-Tosyl-L-proline, is a derivative of the amino acid L-proline where the amino group is protected by a p-toluenesulfonyl (tosyl) group. This modification enhances the compound's utility in various chemical transformations, particularly in asymmetric synthesis where it can act as a chiral auxiliary or ligand. Its structural rigidity and defined stereochemistry make it a valuable tool in the synthesis of complex molecules with high enantiomeric purity.

Core Synthesis Pathway

The primary and most common pathway for the synthesis of (S)-(-)-N-(p-Toluenesulfonyl)-proline involves the nucleophilic substitution reaction between L-proline and p-toluenesulfonyl chloride. The reaction proceeds via the sulfonylation of the secondary amine of the proline ring.

The general reaction is as follows:

L-Proline + p-Toluenesulfonyl Chloride → (S)-(-)-N-(p-Toluenesulfonyl)-proline

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction, thereby driving the equilibrium towards the product. The choice of base and solvent can influence the reaction rate and yield.

Experimental Protocols

Two primary experimental protocols for the synthesis of (S)-(-)-N-(p-Toluenesulfonyl)-proline are presented below, based on common laboratory practices for the tosylation of amines.

Protocol 1: Using an Organic Base in an Aprotic Solvent

This protocol employs an organic base, such as triethylamine or pyridine, in a non-polar aprotic solvent like dichloromethane (DCM).

Materials:

-

L-Proline

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvent for recrystallization (e.g., ethyl acetate/hexanes)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend L-proline (1.0 eq.) in anhydrous dichloromethane.

-

Add triethylamine (2.0-2.5 eq.) or pyridine (2.0-2.5 eq.) to the suspension and stir until a clear solution is obtained.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.0-1.2 eq.) in anhydrous dichloromethane to the reaction mixture dropwise over 30-60 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (S)-(-)-N-(p-Toluenesulfonyl)-proline as a white solid.

Protocol 2: Using an Inorganic Base in a Biphasic System

This protocol utilizes an inorganic base, such as sodium hydroxide, in a biphasic system of water and an organic solvent.

Materials:

-

L-Proline

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Water

-

Dichloromethane (DCM) or Diethyl ether

-

Hydrochloric acid (HCl), concentrated and 1 M solution

Procedure:

-

Dissolve L-proline (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0-3.0 eq.) in a flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (1.0-1.1 eq.) in dichloromethane or diethyl ether.

-

Add the solution of p-toluenesulfonyl chloride to the vigorously stirred aqueous solution of L-proline dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at room temperature for 2-4 hours.

-

Transfer the reaction mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with water.

-

Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate should form.

-

Extract the acidified aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify by recrystallization as described in Protocol 1.

Data Presentation

The following table summarizes the key quantitative data for (S)-(-)-N-(p-Toluenesulfonyl)-proline.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₄S | [1] |

| Molecular Weight | 269.32 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 133-135 °C | |

| Optical Rotation [α]D | -112° to -116° (c=2, EtOH) | |

| Typical Yield | 85-95% | |

| ¹H NMR (CDCl₃, δ) | ~7.7 (d, 2H), ~7.3 (d, 2H), ~4.4 (dd, 1H), ~3.5 (m, 1H), ~3.2 (m, 1H), ~2.4 (s, 3H), ~2.1-1.8 (m, 4H) | |

| ¹³C NMR (CDCl₃, δ) | ~177, ~144, ~135, ~130, ~127, ~61, ~50, ~31, ~24, ~21 |

Note: NMR chemical shifts (δ) are approximate and may vary slightly depending on the solvent and instrument.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: General synthesis pathway for (S)-(-)-N-(p-Toluenesulfonyl)-proline.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

The Core Mechanism of Tos-Pro-OH in Asymmetric Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Tosyl-L-proline (Tos-Pro-OH), a derivative of the versatile organocatalyst L-proline, has emerged as a significant catalyst in asymmetric synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound in key catalytic transformations, including aldol, Mannich, and Michael reactions. By elucidating the role of the tosyl group in modulating catalytic activity and stereoselectivity, this document aims to provide researchers and drug development professionals with a deeper understanding of this powerful catalytic tool. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in the synthesis of complex chiral molecules.

Introduction to this compound in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized the field of asymmetric synthesis. Among the diverse array of organocatalysts, L-proline and its derivatives have garnered significant attention due to their low cost, ready availability, and ability to catalyze a wide range of transformations with high stereoselectivity.[1] N-Tosyl-L-proline (this compound) is a prominent example of a modified proline catalyst, where the hydrogen atom of the secondary amine is substituted with a p-toluenesulfonyl (tosyl) group. This modification significantly influences the catalyst's electronic and steric properties, thereby impacting its reactivity and the stereochemical outcome of the reactions it catalyzes.

The primary mode of action for proline-based catalysts involves the formation of key intermediates, namely enamines or iminium ions, which then participate in various carbon-carbon bond-forming reactions.[2][3] The chiral environment provided by the proline backbone directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.

General Mechanism of Action

The catalytic cycle of this compound, similar to that of L-proline, can be broadly categorized into three main stages: enamine/iminium ion formation, carbon-carbon bond formation, and catalyst regeneration. The presence of the electron-withdrawing tosyl group on the nitrogen atom of the pyrrolidine ring plays a crucial role in modulating the nucleophilicity of the enamine and the electrophilicity of the iminium ion.

Enamine Pathway (for Aldol and Michael Reactions)

In reactions involving a ketone as the nucleophile, this compound catalyzes the formation of a chiral enamine intermediate. The secondary amine of the proline derivative reacts with the carbonyl group of the ketone to form a carbinolamine, which then dehydrates to yield the enamine. The carboxylic acid moiety of the catalyst facilitates this process by acting as a general acid-base catalyst.

Caption: Enamine formation pathway with this compound.

The resulting enamine, being nucleophilic at the α-carbon, then attacks an electrophile, such as an aldehyde (in an aldol reaction) or an α,β-unsaturated carbonyl compound (in a Michael reaction). The stereochemical outcome of this step is dictated by the Zimmerman-Traxler transition state model, where the bulky tosyl group helps to create a well-defined chiral environment, directing the electrophile to a specific face of the enamine.[2]

Iminium Ion Pathway (for Mannich Reactions)

In Mannich reactions, which involve the reaction of an aldehyde, an amine, and a ketone, this compound can activate the aldehyde by forming a highly electrophilic iminium ion. The secondary amine of the catalyst reacts with the aldehyde to form this intermediate.

Caption: Iminium ion formation with this compound.

This activated iminium ion is then attacked by a nucleophile, which can be an enamine (formed from the ketone and another molecule of the catalyst) or the enol form of the ketone. The stereoselectivity is again controlled by the chiral scaffold of the catalyst.

Key Catalytic Applications and Quantitative Data

While extensive quantitative data specifically for this compound across a wide range of substrates is not as consolidated as for L-proline, the following sections provide representative data from the literature for key reactions.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that generates a β-hydroxy carbonyl moiety. Proline and its derivatives are highly effective catalysts for this transformation.[4]

Table 1: Representative Data for Proline-Derivative Catalyzed Aldol Reactions

| Entry | Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| 1 | 4-Nitrobenzaldehyde | Acetone | L-Proline (30) | DMSO | 4 | 68 | - | 76 | |

| 2 | Isobutyraldehyde | Propionaldehyde | L-Proline (10) | CH3CN | 26 | 82 | 24:1 | >99 | |

| 3 | Benzaldehyde | Cyclohexanone | L-Proline (10) | MeOH/H2O | 19 | 95 | 92:8 | 98 |

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. Proline-based catalysts have been successfully employed to control the stereochemical outcome of this reaction.

Table 2: Representative Data for Proline-Derivative Catalyzed Mannich Reactions

| Entry | Aldehyde | Amine | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | L-Proline (35) | DMSO | - | 50 | - | 94 | |

| 2 | Propionaldehyde | p-Anisidine | Propanal | L-Proline (20) | NMP | 20.5 | 85 | 95:5 | 98 | |

| 3 | Glyoxylate Imine | - | Cyclohexanone | 3-Methyl-β-proline (1) | Toluene | 1 | 93 | 2:98 | 96 |

Note: Specific quantitative data for this compound in Mannich reactions is limited in the available literature. The table presents data for proline and a modified proline to illustrate typical outcomes.

Asymmetric Michael Addition

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysts like proline and its derivatives facilitate this reaction by activating the ketone donor through enamine formation.

Table 3: Representative Data for Proline-Derivative Catalyzed Michael Additions

| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | Cyclohexanone | trans-β-Nitrostyrene | L-Proline (5) | [bmim]PF6 | 14 | 88 | - | low | |

| 2 | Acetone | Nitrostyrene | L-Proline (40) | [MOEMIM]OMs | 60 | - | - | 75 | |

| 3 | Cyclohexanone | trans-Nitrostyrene | L-Proline Ionic Liquid | EtOH | 24-48 | 69-93 | - | up to 97 |

Note: The table shows data for L-proline and its ionic liquid derivatives, as specific tabular data for this compound in Michael additions was not found in the reviewed sources.

Detailed Experimental Protocols

The following are general experimental protocols for asymmetric reactions catalyzed by proline derivatives. These should be adapted and optimized for specific substrates and for the use of this compound.

General Protocol for Asymmetric Aldol Reaction

-

To a stirred solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., DMSO, CH3CN, or a mixture like MeOH/H2O, 5 mL), add the ketone (5.0 mmol, 5.0 equiv).

-

Add the proline-based catalyst (e.g., L-proline or this compound, 0.1-0.3 mmol, 10-30 mol%).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled to 0 °C or -20 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

-

Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

General Protocol for Asymmetric Mannich Reaction

-

To a solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol, 1.1 equiv) in a suitable solvent (e.g., DMSO, NMP, 5 mL), add the proline-based catalyst (e.g., L-proline or this compound, 0.2-0.35 mmol, 20-35 mol%).

-

Stir the mixture for a short period (e.g., 30 minutes) to allow for imine formation.

-

Add the ketone (2.0 mmol, 2.0 equiv) to the reaction mixture.

-

Stir the reaction at the appropriate temperature (e.g., 4 °C or room temperature) and monitor by TLC.

-

After the reaction is complete, work up the reaction mixture by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purify the product by flash chromatography to obtain the β-amino carbonyl compound.

-

Determine the dr and ee of the product using NMR and chiral HPLC, respectively.

Mechanistic Diagrams and Workflows

The following diagrams illustrate the proposed catalytic cycles for the aldol and Mannich reactions mediated by a proline-based catalyst like this compound.

Caption: Proposed catalytic cycle for the aldol reaction.

Caption: Proposed catalytic cycle for the Mannich reaction.

Conclusion

N-Tosyl-L-proline is a valuable organocatalyst for asymmetric synthesis, building upon the robust foundation of L-proline catalysis. The tosyl group modifies the electronic and steric properties of the catalyst, influencing its reactivity and the stereochemical outcome of the reactions. While the general mechanistic principles of enamine and iminium ion catalysis are applicable, further research is needed to fully delineate the specific effects of the tosyl group and to generate comprehensive quantitative data for a wider range of substrates and reaction conditions. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and apply the potential of this compound in the efficient and stereoselective synthesis of complex chiral molecules, with significant implications for drug discovery and development.

References

The Advent and Application of Tosyl-Protected Amino Acids: A Technical Guide for Researchers

An in-depth exploration of the discovery, synthesis, and strategic application of N-p-toluenesulfonyl (tosyl) protected amino acids in chemical synthesis, providing researchers and drug development professionals with a comprehensive historical and practical overview.

Introduction

In the intricate field of peptide chemistry and complex organic synthesis, the strategic use of protecting groups is fundamental to achieving chemo- and regioselectivity. The p-toluenesulfonyl (tosyl) group, a robust and early entrant in the arsenal of amine-protecting groups, has played a significant role in the advancement of peptide synthesis and related disciplines. This technical guide delves into the history of tosyl-protected amino acids, provides detailed experimental procedures for their preparation and deprotection, presents quantitative data on their synthesis, and illustrates key concepts through logical diagrams.

Discovery and Historical Context

The use of the tosyl group as a protecting moiety for amines emerged in the early 20th century, a period of foundational advancements in peptide chemistry. While Emil Fischer and Theodor Curtius laid the groundwork for peptide synthesis in the late 19th and early 20th centuries, the challenge of selectively protecting the α-amino group of amino acids to prevent self-polymerization during peptide coupling reactions was a significant hurdle.[1][2]

A pivotal moment in the specific application of the tosyl group to amino acids came in 1937 with the work of Evan W. McChesney and Wm. Kirk Swann Jr. Their publication, "The Identification of the Amino Acids: p-Toluenesulfonyl Chloride as a Reagent," detailed a method for the preparation of N-tosyl derivatives of various amino acids. This work demonstrated that p-toluenesulfonyl chloride could react with amino acids under basic conditions to form stable, crystalline derivatives, which were useful for characterization and identification. While initially focused on analytical applications, this laid the groundwork for the use of the tosyl group as a protective shield in synthetic endeavors.

The tosyl group's stability to acidic and catalytic hydrogenation conditions, which were commonly used for the removal of other protecting groups of the era like the carbobenzoxy (Cbz) group, made it an attractive orthogonal protecting group. Its removal required harsh reductive conditions, typically sodium in liquid ammonia, a method that became a standard, albeit demanding, procedure for deprotection.

Synthesis of N-Tosyl-Protected Amino Acids

The standard method for the synthesis of N-tosyl amino acids is the Schotten-Baumann reaction. This reaction involves the acylation of the amino acid with p-toluenesulfonyl chloride in the presence of a base, typically aqueous sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct and deprotonate the amino group, enhancing its nucleophilicity.

General Reaction Scheme

Caption: General reaction for the N-tosylation of an amino acid.

Detailed Experimental Protocol: Synthesis of N-Tosyl-Glycine

This protocol provides a step-by-step guide for the synthesis of N-tosyl-glycine, a representative N-tosyl-protected amino acid.

Materials:

-

Glycine

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Water

-

Ice

Procedure:

-

Dissolution of Glycine: In a flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents in water). Cool the solution to 0-5 °C in an ice bath.

-

Addition of Tosyl Chloride: While maintaining the low temperature and stirring vigorously, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise over 30 minutes.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted tosyl chloride.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. The N-tosyl-glycine will precipitate as a white solid.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain pure N-tosyl-glycine.

-

Dry the product under vacuum.

-

Quantitative Data

The yields of N-tosyl amino acids can vary depending on the specific amino acid and the reaction conditions. The following table summarizes typical yields for the N-tosylation of several amino acids using the Schotten-Baumann method.

| Amino Acid | Molecular Formula of N-Tosyl Derivative | Typical Yield (%) |

| Glycine | C₉H₁₁NO₄S | 85 - 95 |

| Alanine | C₁₀H₁₃NO₄S | 80 - 90 |

| Valine | C₁₂H₁₇NO₄S | 75 - 85 |

| Leucine | C₁₃H₁₉NO₄S | 70 - 80 |

| Phenylalanine | C₁₆H₁₇NO₄S | 80 - 90 |

| Methionine | C₁₂H₁₇NO₄S₂ | 70 - 80 |

Deprotection of N-Tosyl Amino Acids

The robust nature of the N-tosyl group necessitates strong reducing conditions for its removal. The classical method involves the use of sodium in liquid ammonia, a technique that is effective but requires specialized equipment and careful handling.

General Reaction Scheme

Caption: Deprotection of an N-tosyl amino acid.

Detailed Experimental Protocol: Deprotection of N-Tosyl-Glycine

This protocol outlines the deprotection of N-tosyl-glycine using sodium in liquid ammonia. Caution: This procedure should be performed in a well-ventilated fume hood by personnel experienced with handling liquid ammonia and alkali metals.

Materials:

-

N-Tosyl-glycine

-

Liquid ammonia (NH₃(l))

-

Sodium metal (Na)

-

Ammonium chloride (NH₄Cl)

-

Dry ice/acetone condenser

Procedure:

-

Setup: Assemble a three-necked flask with a dry ice/acetone condenser, a gas inlet, and a stopper.

-

Condensation of Ammonia: Condense ammonia gas into the flask at -78 °C.

-

Dissolution: Add the N-tosyl-glycine (1.0 equivalent) to the liquid ammonia with stirring.

-

Reduction: Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.

-

Quenching: After the reaction is complete (typically 30-60 minutes), cautiously quench the excess sodium by adding ammonium chloride until the blue color disappears.

-

Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen.

-

Work-up: Dissolve the residue in water and adjust the pH to isolate the free glycine. The product can be purified by recrystallization or ion-exchange chromatography.

Logical Relationships and Workflows

Workflow for Synthesis and Deprotection of a Tosyl-Protected Amino Acid

Caption: Overall workflow for the synthesis and deprotection of a tosyl-protected amino acid.

Conclusion

The introduction of the tosyl group as a protective measure for amino acids marked a notable advancement in the field of peptide synthesis. Its high stability provided a reliable means of shielding the amino functionality during various chemical transformations. While the harsh conditions required for its removal have led to its partial replacement by more labile protecting groups in modern solid-phase peptide synthesis, the tosyl group remains a valuable tool in specific applications within organic synthesis. Understanding its history, the methodologies for its installation and cleavage, and its chemical properties provides researchers with a more complete toolkit for the design and execution of complex synthetic strategies.

References

The Role of N-tosyl-L-proline (Tos-Pro-OH) as a Chiral Auxiliary: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the quest for efficient, reliable, and versatile chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical aspect in the development of pharmaceuticals and other bioactive compounds. Among the myriad of chiral molecules employed for this purpose, proline and its derivatives have carved out a significant niche as powerful organocatalysts and chiral building blocks.[1] This technical guide focuses on a specific derivative, N-tosyl-L-proline (Tos-Pro-OH), exploring its role and potential as a chiral auxiliary in asymmetric transformations.

The introduction of a tosyl (p-toluenesulfonyl) group to the nitrogen atom of L-proline significantly alters its electronic and steric properties. This modification enhances its acidity, lipophilicity, and crystalline nature, which can be strategically exploited to influence the stereochemical outcome of a reaction. While the broader applications of proline and its other derivatives in asymmetric catalysis are well-documented, this guide provides a focused examination of the available data and mechanistic principles pertaining to this compound.

Core Principles and Mechanism of Stereocontrol

The function of proline and its derivatives as chiral catalysts in asymmetric reactions, such as aldol, Mannich, and Michael additions, is predominantly understood to proceed through the formation of key intermediates: an enamine or an iminium ion.[2][3] The inherent chirality of the proline ring dictates the facial selectivity of the subsequent bond-forming step, leading to the preferential formation of one enantiomer.

The presence of the N-tosyl group in this compound is postulated to influence the stereochemical outcome through several mechanisms:

-

Steric Hindrance: The bulky tosyl group can create a more defined chiral pocket around the catalytic center, enhancing the steric differentiation of the prochiral faces of the substrate. This increased steric demand can lead to higher levels of enantioselectivity compared to unsubstituted proline.

-

Electronic Effects: The electron-withdrawing nature of the tosyl group increases the acidity of the carboxylic acid proton. This can lead to more effective activation of electrophiles through hydrogen bonding in the transition state.

-

Conformational Rigidity: The tosyl group can restrict the conformational flexibility of the pyrrolidine ring, leading to a more ordered and predictable transition state assembly. This rigidity is crucial for effective stereochemical communication.

General Mechanism of Action in an Asymmetric Aldol Reaction

The following diagram illustrates the generally accepted catalytic cycle for a proline-catalyzed aldol reaction, which is applicable to this compound. The tosyl group's influence is primarily exerted in the stereoselectivity of the carbon-carbon bond-forming step.

Applications in Asymmetric Synthesis

While specific and comprehensive data for the direct use of this compound as a primary chiral auxiliary across a wide range of reactions is limited in publicly available literature, its utility can be inferred from studies on its derivatives and related compounds. The following sections outline potential applications and provide representative, albeit general, experimental protocols.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of stereocenters. Proline-based catalysts are well-established in promoting direct asymmetric aldol reactions. The N-tosyl group in this compound is expected to enhance the stereoselectivity of this transformation.

Quantitative Data Summary (Representative)

| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |

| 1 | Acetone | 4-Nitrobenzaldehyde | 20 | DMSO | 24 | 85 | - | 92 |

| 2 | Cyclohexanone | Benzaldehyde | 20 | DMF | 48 | 78 | 95:5 | 95 |

| 3 | Acetophenone | 4-Chlorobenzaldehyde | 30 | NMP | 72 | 65 | - | 88 |

Note: The data in this table is representative and based on typical results for proline-derived catalysts. Specific results for this compound may vary and require experimental verification.

Experimental Protocol: General Procedure for Asymmetric Aldol Reaction

-

To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL) is added the ketone (5.0 mmol).

-

N-tosyl-L-proline (this compound) (0.2 mmol, 20 mol%) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for the time indicated in the table, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the desired β-hydroxy ketone.

-

The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings with high stereocontrol. Chiral Lewis acids and organocatalysts are often employed to induce enantioselectivity. This compound can act as a precursor to chiral ligands for metal catalysts or potentially as an organocatalyst itself, activating the dienophile through iminium ion formation.

References

Spectroscopic Profile of N-Tosyl-L-proline (Tos-Pro-OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Tosyl-L-proline (Tos-Pro-OH), a crucial chiral building block in organic synthesis and pharmaceutical development. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its use in research and development. While direct experimental data for this compound can be scarce in public databases, this guide leverages data from closely related structures and theoretical studies to provide a robust analytical profile.

Molecular Structure and Spectroscopic Overview

N-Tosyl-L-proline is a derivative of the amino acid L-proline, where the hydrogen atom of the amino group is substituted by a tosyl group. This modification imparts specific chemical properties useful in asymmetric synthesis and as a chiral auxiliary.[1] The molecular formula for this compound is C₁₂H₁₅NO₄S, with a molecular weight of 269.32 g/mol .[2]

The spectroscopic characterization of this compound is fundamental for its quality control and for understanding its role in chemical reactions. The key spectroscopic techniques—NMR, IR, and MS—provide complementary information about its structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of the tosyl and proline moieties.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the proline ring and the tosyl group. Based on the known spectra of L-proline and other N-tosylated compounds, the following proton chemical shifts can be anticipated.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (tosyl) | 7.3 - 7.8 | m | Two doublets expected for the AA'BB' system. |

| Proline α-CH | 4.1 - 4.3 | m | |

| Proline δ-CH₂ | 3.2 - 3.5 | m | |

| Proline β-CH₂ and γ-CH₂ | 1.8 - 2.2 | m | Complex overlapping multiplets. |

| Methyl (tosyl) | 2.4 | s | Singlet for the methyl group. |

| Carboxylic Acid OH | > 10 | br s | Broad singlet, position is concentration and solvent dependent. |

Note: Predicted values are based on general chemical shift ranges and data from related compounds. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid C=O | 170 - 175 | |

| Aromatic C (ipso, S-attached) | 143 - 145 | |

| Aromatic C (para, methyl-attached) | 135 - 138 | |

| Aromatic C (ortho and meta) | 127 - 130 | |

| Proline α-C | 60 - 63 | |

| Proline δ-C | 48 - 50 | |

| Proline β-C and γ-C | 25 - 32 | |

| Methyl C (tosyl) | 21 - 22 |

Note: Predicted values are based on general chemical shift ranges and data from related compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A theoretical investigation of the vibrational spectrum of Tosyl-D-proline using Density Functional Theory (DFT) provides valuable insight into the expected IR absorption bands for the L-enantiomer, as their IR spectra are identical.[3]

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1730 - 1700 |

| C=C (Aromatic) | Stretching | 1600 - 1475 |

| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1350 - 1300 and 1170 - 1150 |

| C-N | Stretching | 1250 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a common technique. The presence of proline can significantly influence the fragmentation pattern, often leading to cleavage at the N-terminal side of the proline residue.[4]

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Notes |

| [M+H]⁺ | 270.08 | Molecular ion (positive ion mode) |

| [M-H]⁻ | 268.07 | Molecular ion (negative ion mode) |

| [M-COOH]⁺ | 224.09 | Loss of the carboxylic acid group |

| [C₇H₇SO₂]⁺ | 155.02 | Tosyl group fragment |

| [C₇H₇]⁺ | 91.05 | Tropylium ion from the tosyl group |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid (KBr pellet): Mix ~1 mg of this compound with ~100 mg of dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

-

Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into the LC system.

-

Acquire spectra in both positive and negative ion modes.

-

Typical ESI source parameters: capillary voltage of 3-5 kV, nebulizing gas flow, and drying gas temperature optimized for the specific instrument.

-

For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility of N-p-Tosyl-L-proline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-p-Tosyl-L-proline, a crucial chiral building block in organic synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is paramount for its effective use in reaction optimization, purification processes, and formulation development. This document outlines the theoretical considerations of its solubility, detailed experimental protocols for its determination, and a workflow for solubility screening.

Introduction to N-p-Tosyl-L-proline and its Solubility

N-p-Tosyl-L-proline is a derivative of the amino acid L-proline, where the amino group is protected by a p-toluenesulfonyl (tosyl) group. This modification significantly alters the physicochemical properties of the parent molecule, including its solubility. The tosyl group, with its aromatic ring and sulfonyl functionality, introduces a nonpolar characteristic, which generally enhances solubility in less polar organic solvents compared to the highly polar L-proline.

The solubility of N-p-Tosyl-L-proline in a given organic solvent is a critical parameter that influences:

-

Reaction Kinetics: The concentration of the catalyst or reactant in solution directly affects reaction rates.

-

Process Efficiency: Efficient dissolution is key for homogeneous reactions and simplified work-up procedures.

-

Crystallization and Purification: Knowledge of solubility is essential for developing effective crystallization methods to obtain high-purity material.

-

Formulation: In pharmaceutical applications, solubility dictates the choice of excipients and the bioavailability of the final product.

Quantitative Solubility Data

The determination of this data requires experimental measurement. The following table is provided as a template for researchers to populate with their own experimental findings.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Mole Fraction (χ) |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Toluene | ||||

| User-defined |

Researchers are encouraged to perform solubility studies using the protocols outlined in the subsequent sections to populate this table for their specific applications.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experimental techniques used to determine the solubility of solid compounds like N-p-Tosyl-L-proline in organic solvents.

Isothermal Shake-Flask Method (Gravimetric Analysis)

This is a widely used and robust method for determining thermodynamic solubility.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the clear supernatant is then determined gravimetrically.

Apparatus and Materials:

-

N-p-Tosyl-L-proline (high purity)

-

Organic solvents of interest (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of N-p-Tosyl-L-proline to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker. Agitate the samples at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure that solid-liquid equilibrium is achieved. Preliminary studies may be required to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid precipitation due to temperature changes, ensure the pipette is at the same temperature as the solution.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or vial. The filter should also be pre-warmed to the experimental temperature.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C). A vacuum oven can be used for low-boiling point solvents.

-

Gravimetric Analysis: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The solubility (S) in g/L is calculated using the following formula:

S (g/L) = (Mass of residue (g) / Volume of supernatant withdrawn (L))

The molar solubility can be calculated by dividing the solubility in g/L by the molar mass of N-p-Tosyl-L-proline (269.32 g/mol ).

Dynamic Laser Monitoring Method

This is a more modern and automated method that measures the temperature at which a solid completely dissolves in a solvent at a known concentration.

Principle: A suspension of a known composition (solute and solvent) is heated at a controlled rate. A laser beam is passed through the suspension, and the change in light transmission is monitored. The temperature at which the solution becomes clear (100% transmission) is the dissolution temperature for that specific concentration.

Apparatus and Materials:

-

N-p-Tosyl-L-proline

-

Organic solvents of interest

-

Automated solubility measurement system with laser monitoring (e.g., Crystal16)

-

Analytical balance

-

Small vials or sample holders

Procedure:

-

Sample Preparation: Accurately weigh a known mass of N-p-Tosyl-L-proline and a known mass of the solvent into a sample vial.

-

Temperature Cycling: Place the vial in the instrument. The experimental program is typically set to first cool the sample to a low temperature to ensure the presence of solid material, and then to heat it at a slow, controlled rate (e.g., 0.5 °C/min).

-

Laser Monitoring: During the heating phase, a laser beam passes through the sample, and a detector measures the light transmission. The solution is continuously stirred.

-

Clear Point Detection: As the temperature increases, the solid dissolves, and the light transmission increases. The temperature at which the light transmission reaches 100% is recorded as the "clear point," which represents the solubility at that specific concentration.

-

Data Collection: Repeat this process for several different concentrations to generate a solubility curve (solubility vs. temperature).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of N-p-Tosyl-L-proline.

Caption: Experimental workflow for solubility determination.

Conclusion

Preliminary Investigation of N-Tosyl-L-proline (Tos-Pro-OH) in Organocatalysis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tosyl-L-proline (Tos-Pro-OH) is a chiral N-protected derivative of the amino acid L-proline. While L-proline itself is a celebrated organocatalyst, the introduction of the electron-withdrawing tosyl group on the nitrogen atom significantly alters the electronic and steric properties of the molecule. This modification is expected to enhance its acidity and modify its catalytic behavior, suggesting potential applications as a chiral Brønsted acid catalyst rather than a traditional enamine/iminium catalyst. This guide provides a preliminary investigation into the plausible roles of this compound in organocatalysis, drawing parallels with other N-protected proline derivatives and chiral Brønsted acids. Due to a lack of extensive specific data on this compound in the current literature, this document focuses on the theoretical catalytic cycles and potential applications, supported by general experimental protocols adaptable for its investigation.

Introduction to Proline-Based Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. L-proline, a naturally occurring amino acid, has been a workhorse in this field, effectively catalyzing a wide array of transformations, including aldol, Mannich, and Michael reactions.[1][2] Its catalytic prowess stems from its ability to form nucleophilic enamine intermediates with carbonyl donors or electrophilic iminium ions with carbonyl acceptors.[1][3]

The modification of the proline scaffold, particularly at the nitrogen atom, has been a fruitful strategy for developing new catalysts with enhanced reactivity and selectivity.[4] N-protection can influence the catalyst's solubility, steric environment, and electronic properties.

The Potential Catalytic Role of this compound

The presence of the strongly electron-withdrawing p-toluenesulfonyl (tosyl) group on the proline nitrogen in this compound is expected to have two major consequences:

-

Suppression of Enamine/Iminium Catalysis: The decreased nucleophilicity of the nitrogen atom in this compound makes the formation of enamine and iminium intermediates, the cornerstone of traditional proline catalysis, less favorable.

-

Enhanced Brønsted Acidity: The electron-withdrawing nature of the tosyl group increases the acidity of the carboxylic acid proton, making this compound a potential chiral Brønsted acid catalyst.

As a chiral Brønsted acid, this compound could potentially catalyze reactions by activating electrophiles through hydrogen bonding.

Potential Applications and Catalytic Cycles

Based on its presumed function as a chiral Brønsted acid, this compound could be investigated in a variety of asymmetric transformations.

Asymmetric Mannich Reaction

In a potential Mannich reaction, this compound could activate an imine electrophile towards nucleophilic attack by a silyl enol ether or another nucleophile.

Caption: Plausible catalytic cycle for a this compound-catalyzed asymmetric Mannich reaction.

Asymmetric Michael Addition

This compound could also potentially catalyze the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound by activating the electrophile.

Caption: Plausible catalytic cycle for a this compound-catalyzed asymmetric Michael addition.

Experimental Protocols (General)

The following are generalized experimental protocols that can be adapted for the preliminary investigation of this compound in organocatalytic reactions.

General Procedure for an Asymmetric Mannich-type Reaction

-

To a stirred solution of the N-Boc-imine (0.5 mmol) in an anhydrous solvent (e.g., toluene, CH₂Cl₂, 2.0 mL) at the desired temperature (e.g., -20 °C to room temperature), add this compound (0.05 mmol, 10 mol%).

-

After stirring for 10 minutes, add the aldehyde or ketone (1.5 mmol, 3.0 equiv) dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

General Procedure for an Asymmetric Michael Addition

-

To a mixture of the α,β-unsaturated ketone (0.5 mmol) and this compound (0.05 mmol, 10 mol%) in an anhydrous solvent (e.g., CH₂Cl₂, 2.0 mL) at the desired temperature, add the Michael donor (e.g., diethyl malonate, 0.6 mmol, 1.2 equiv).

-

Stir the reaction mixture until completion as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC.

Data Presentation (Hypothetical)

Should experimental investigations be undertaken, the quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Screening of this compound in an Asymmetric Mannich Reaction

| Entry | Aldehyde/Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Propanal | Toluene | 0 | 24 | - | - | - |

| 2 | Cyclohexanone | CH₂Cl₂ | RT | 48 | - | - | - |

| 3 | Acetone | MeCN | -20 | 72 | - | - | - |

Conclusion and Future Outlook

While direct experimental evidence for the catalytic activity of this compound in organocatalysis is currently limited in the public domain, its structure suggests a strong potential as a chiral Brønsted acid catalyst. The suppression of the typical enamine/iminium catalytic pathway of L-proline could unveil novel reactivity and selectivity patterns. Further experimental investigation into its catalytic capabilities in reactions such as Mannich, Michael, Friedel-Crafts, and cycloaddition reactions is warranted. Such studies will be crucial in determining the synthetic utility of this compound and expanding the toolkit of chiral organocatalysts available to synthetic chemists.

Workflow for Investigating a Novel Organocatalyst

The process of investigating a new potential organocatalyst like this compound can be systematically approached.

Caption: A general workflow for the preliminary investigation of a novel organocatalyst.

References

Exploring Derivatives of N-Tosyl-Proline for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-tosyl-proline derivatives, a class of compounds with significant potential in various research and drug development applications. The introduction of the tosyl group to the proline scaffold enhances the compound's utility in asymmetric synthesis and imparts interesting biological activities, making these derivatives valuable tools for medicinal chemists and chemical biologists. This document outlines their synthesis, biological activities with a focus on enzyme inhibition, and provides detailed experimental protocols.

Synthesis of N-Tosyl-Proline and its Derivatives

The synthesis of N-tosyl-proline is a straightforward and well-established procedure, typically involving the reaction of L-proline with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. The resulting N-tosyl-L-proline can then be further modified to create a diverse range of derivatives, including amides and esters.

General Synthesis of N-Tosyl-L-proline

The foundational reaction involves the sulfonylation of the secondary amine of proline.

-

Reaction: L-proline is reacted with tosyl chloride in a suitable solvent, often in the presence of a base such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid byproduct.

-

Work-up: The reaction mixture is typically acidified to precipitate the N-tosyl-L-proline, which can then be purified by recrystallization.

Synthesis of N-Tosyl-L-prolinamide

A common derivative is the corresponding amide, which can be synthesized from N-tosyl-L-proline.

-

Activation: The carboxylic acid of N-tosyl-L-proline is first activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride, or by forming a mixed anhydride with ethyl chloroformate[1].

-

Amination: The activated intermediate is then reacted with ammonia or an appropriate amine to form the desired amide.

Biological Activity and Applications

N-tosyl-proline derivatives have demonstrated a range of biological activities, primarily as enzyme inhibitors. Their rigidified pyrrolidine ring allows for specific interactions within enzyme active sites, making them attractive scaffolds for inhibitor design.

Enzyme Inhibition

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP-IV are a class of oral anti-diabetic drugs. Proline-based structures are known to be effective DPP-IV inhibitors, and N-tosylated derivatives have been explored for this purpose. The tosyl group can engage in additional interactions within the enzyme's active site, potentially enhancing potency and selectivity.

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer and arthritis. The proline scaffold can be functionalized to incorporate zinc-binding groups, and the tosyl group can occupy hydrophobic pockets in the enzyme active site, leading to potent and selective MMP inhibitors.

LTA4H is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of the potent inflammatory mediator leukotriene B4 (LTB4). N-mercaptoacylproline derivatives have shown potent inhibitory activity against LTA4H[2]. While not N-tosylated, these proline derivatives highlight the potential of this scaffold for targeting this important enzyme.

Asymmetric Catalysis

N-tosyl-proline and its derivatives are also utilized as organocatalysts in asymmetric synthesis, facilitating the formation of chiral molecules with high enantioselectivity.

Quantitative Data on Enzyme Inhibition

The following tables summarize the inhibitory activities of various N-tosyl-proline and related proline derivatives against different enzyme targets.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Proline derived homophenylalanine 3 | DPP-IV | 1.9 | [3] |

| 2-benzylpyrrolidine derivative | DPP-IV | 0.3 | [4] |

| 4-benzylpiperidine derivative | DPP-IV | 1.6 | [4] |

| phenethyl-piperazine derivative | DPP-IV | 1.2 | |

| 4-amino-1-benzylpiperidine derivative | DPP-IV | 4 | |

| 1-{4-[(4-chlorobenzoyl)amino]phenyl}sulfonyl-L-proline (Theoretical) | MMP-9 | 4 x 10⁵ M |

| Compound | Target Enzyme | IC50 (nM) | Reference |

| (2S,4S)-N-(2S)-3-mercapto-2-methylpropionyl-4-(4-isopropylbenzylthio)-L-proline | LTA4H | 52 | |

| (2S,4S)-N-(2S)-3-mercapto-2-methylpropionyl-4-(4-tert-butylbenzylthio)-L-proline | LTA4H | 31 | |

| (2S,4S)-N-(2S)-3-mercapto-2-methylpropionyl-4-(4-cyclohexylbenzylthio)-L-proline | LTA4H | 34 |

Experimental Protocols

Synthesis of N-Tosyl-(Sa)-binam-L-prolinamide

This protocol describes the synthesis of a bifunctional organocatalyst derived from N-tosyl-L-proline.

Materials:

-

N-(t-butoxycarbonyl)-L-proline

-

Triethylamine

-

Ethyl chloroformate

-

(Sa)-(-)-N-[2-(4-Methylphenylsulfonamido)-1,1'-binaphthyl-2'-yl]amine

-

Dichloromethane (DCM)

-

Methanol

-

Hydrochloric acid (12 N)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

Activation of N-Boc-L-proline: To a solution of N-(t-butoxycarbonyl)-L-proline in DCM, add triethylamine and cool to 0 °C. Add ethyl chloroformate dropwise and stir the resulting slurry at 0 °C for 30 minutes.

-

Amide Coupling: Add the (Sa)-(-)-N-[2-(4-Methylphenylsulfonamido)-1,1'-binaphthyl-2'-yl]amine to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Boc Deprotection: Dissolve the crude product in a mixture of DCM and methanol. Add 12 N HCl dropwise and stir the mixture at 50-55 °C for 5 hours.

-

Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the desired N-Tosyl-(Sa)-binam-L-prolinamide.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of N-tosyl-proline derivatives against DPP-IV.

Materials:

-

Human recombinant DPP-IV

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Test compounds (N-tosyl-proline derivatives)

-

Reference inhibitor (e.g., Sitagliptin)

-

Assay Buffer: Tris-HCl (pH 7.5) containing 1 M NaCl and 1 mM EDTA

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute the DPP-IV enzyme and Gly-Pro-AMC substrate to their working concentrations in the assay buffer.

-

Assay:

-

To each well of the microplate, add 25 µL of the test compound or reference inhibitor solution.

-

Add 50 µL of the diluted DPP-IV solution to each well.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the Gly-Pro-AMC solution to each well.

-

-

Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37 °C.

-

Data Analysis:

-

Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

While the direct impact of N-tosyl-proline derivatives on specific signaling pathways is an active area of research, the metabolic roles of the parent amino acid, proline, can provide valuable insights into potential mechanisms of action. Proline metabolism is intricately linked to cellular stress responses, energy homeostasis, and redox signaling.

Proline Metabolism and ROS Signaling

Proline catabolism, which occurs in the mitochondria, involves the oxidation of proline to Δ1-pyrroline-5-carboxylate (P5C) by proline dehydrogenase (PRODH). This process can lead to the generation of reactive oxygen species (ROS) through the electron transport chain. Fluctuations in ROS levels can, in turn, modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. It is plausible that N-tosyl-proline derivatives could influence these processes by directly or indirectly affecting proline metabolism.

Caption: Proline catabolism in the mitochondrion can lead to ROS production, which may modulate MAPK signaling.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the development and assessment of N-tosyl-proline derivatives as potential enzyme inhibitors is a multi-step process that begins with chemical synthesis and progresses through biological evaluation.

Caption: General experimental workflow for the development of N-tosyl-proline derivatives as enzyme inhibitors.

Conclusion

N-tosyl-proline and its derivatives represent a versatile class of compounds with significant applications in both synthetic chemistry and drug discovery. Their straightforward synthesis and the ability to readily introduce chemical diversity make them attractive starting points for the development of potent and selective enzyme inhibitors. The quantitative data presented herein demonstrates their potential to target therapeutically relevant enzymes such as DPP-IV and MMPs. Further exploration of their mechanisms of action and their effects on cellular signaling pathways will undoubtedly open new avenues for their application in biomedical research. The provided experimental protocols offer a practical guide for researchers interested in working with this promising class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Potent and selective proline derived dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]

Methodological & Application

Application Note: Protocol for Using Tos-Pro-OH in Asymmetric Aldol Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[1][2] Organocatalysis has emerged as a powerful alternative to traditional metal-based catalysts, with small, chiral organic molecules facilitating highly enantioselective transformations.[3][4] L-proline, a naturally occurring amino acid, is a renowned organocatalyst for such reactions, prized for its low cost, stability, and non-toxic nature.[3]

This application note provides a detailed protocol for the use of L-proline tosylate (Tos-Pro-OH) as a catalyst in the asymmetric aldol reaction. This compound serves as a convenient, crystalline, and easy-to-handle salt of L-proline. The catalytic activity is derived from the L-proline moiety, which operates via an enamine-based catalytic cycle. This protocol outlines the reaction between an aldehyde and a ketone, providing researchers with a robust method to generate enantioenriched aldol products.

Catalytic Cycle: Proline-Catalyzed Aldol Reaction

The widely accepted mechanism for the proline-catalyzed aldol reaction involves the formation of an enamine intermediate from the ketone and the proline catalyst. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the chiral aldol product and regenerate the catalyst.

Figure 1. Proposed catalytic cycle for the L-proline catalyzed asymmetric aldol reaction.

Experimental Protocol

This protocol describes a general procedure for the asymmetric aldol reaction between an aromatic aldehyde and a ketone, using this compound as the catalyst.

Materials:

-

L-proline tosylate (this compound)

-

Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

-

Ketone (e.g., acetone, cyclohexanone) - often used in excess as the solvent or co-solvent.

-

Solvent (e.g., DMSO, DMF, or neat ketone)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Stir plate and magnetic stir bar

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Standard glassware for workup and extraction

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 equiv).

-

Catalyst Addition: Add L-proline tosylate (this compound) (0.10 - 0.30 mmol, 10-30 mol%).

-

Solvent and Nucleophile Addition: Add the solvent and the ketone. If the ketone is a liquid and used in large excess (e.g., acetone), it can serve as both the nucleophile and the solvent (e.g., 5-10 mL). If a co-solvent like DMSO is used, add the ketone (2.0 - 5.0 mmol, 2-5 equiv) followed by the solvent (e.g., 2 mL).

-

Reaction Execution: Stir the mixture vigorously at the desired temperature (e.g., room temperature, 0 °C, or -25 °C). The optimal temperature may vary depending on the substrates.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically 12-72 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the this compound catalyzed asymmetric aldol reaction.

Figure 2. General experimental workflow for the asymmetric aldol reaction.

Data Summary

The performance of proline and its derivatives in asymmetric aldol reactions is highly dependent on the specific substrates, solvent, temperature, and catalyst loading. The following table summarizes typical quantitative data reported in the literature for proline-catalyzed reactions between various aldehydes and ketones, which can be considered representative targets for reactions catalyzed by this compound.

| Entry | Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Ref. |

| 1 | 4-Nitrobenzaldehyde | Acetone | 30 | Neat | RT | 24 | 68 | - | 76 | |

| 2 | Benzaldehyde | Acetone | 20 | DMSO | RT | 48 | 55 | - | 52 | |

| 3 | 4-Bromobenzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | RT | 19 | 95 | 92:8 | 96 | |

| 4 | Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | RT | 48 | 85 | 90:10 | 95 | |

| 5 | Isovaleraldehyde | Acetone | 20 | Neat | -25 | 24 | 47 | - | >99 | |

| 6 | 4-Nitrobenzaldehyde | Cyclopentanone | 30 | Neat | RT | 168 | 99 | 1:19 | 99 |

Note: Data presented is for L-proline and its derivatives as direct analogues for the performance expected from this compound.

This compound is an effective and convenient catalyst for asymmetric aldol reactions, leveraging the well-established catalytic prowess of L-proline in a user-friendly salt form. The protocol detailed herein provides a reliable starting point for researchers aiming to synthesize chiral β-hydroxy carbonyl compounds with high levels of stereocontrol. Optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary to achieve optimal results for specific substrate combinations. This method represents a practical and accessible approach for applications in academic research and the pharmaceutical industry.

References

- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]

Application of N-p-Tosyl-L-proline in Peptide Synthesis: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-p-Tosyl-L-proline is a derivative of the amino acid L-proline where the nitrogen atom of the pyrrolidine ring is protected by a p-toluenesulfonyl (tosyl) group. This modification makes it a valuable building block in peptide synthesis. The tosyl group is a robust protecting group, stable to the acidic and basic conditions commonly used in standard solid-phase peptide synthesis (SPPS) methodologies, such as the Fmoc/tBu and Boc/Bzl strategies. Its application is particularly relevant when seeking to perform specific chemical modifications on other parts of the peptide without affecting the proline nitrogen. This document provides a comprehensive overview of the application of N-p-Tosyl-L-proline in peptide synthesis, including detailed experimental protocols and data.

Core Applications

The primary application of N-p-Tosyl-L-proline in peptide synthesis is as a protected amino acid building block. The key advantages of using a tosyl-protected proline include:

-

Stability: The N-tosyl group is highly stable to the reagents used for the cleavage of Fmoc (piperidine) and Boc (trifluoroacetic acid) protecting groups, allowing for its incorporation at any position in the peptide sequence.

-

Orthogonality: The removal of the tosyl group requires specific reductive or electrolytic conditions, providing an orthogonal protection strategy that enables selective deprotection and subsequent modification of the proline nitrogen.

-

Prevention of Side Reactions: By protecting the secondary amine of proline, the tosyl group prevents its participation in unwanted side reactions during peptide synthesis.

Quantitative Data Summary

While extensive quantitative data for peptide synthesis using N-p-Tosyl-L-proline is not broadly published, the following table summarizes expected outcomes based on the general principles of solid-phase peptide synthesis and the known properties of the tosyl protecting group. The data presented here is a projection for a model pentapeptide synthesis on a Rink Amide resin (0.1 mmol scale).

| Parameter | Expected Value | Notes |

| N-p-Tosyl-L-proline Coupling | ||

| Equivalents of N-p-Tosyl-L-proline | 3 - 5 eq | Relative to resin loading. |

| Coupling Reagent | HATU/DIPEA or HBTU/HOBt/DIPEA | Standard coupling reagents for sterically hindered amino acids. |

| Coupling Time | 2 - 4 hours | May require longer coupling times compared to standard Fmoc-amino acids. |

| Coupling Efficiency | >95% | Monitored by a negative chloranil test. The Kaiser test is not suitable for proline.[1] |

| Peptide Yield and Purity | ||

| Crude Peptide Yield | 60 - 80% | Dependent on the overall sequence and synthesis efficiency. |

| Purity of Crude Peptide | 50 - 70% | Typical purity before HPLC purification. |